N-(2-methoxy-5-nitrophenyl)pentanamide
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Overview
Description
N-(2-methoxy-5-nitrophenyl)pentanamide is an organic compound characterized by the presence of a methoxy group, a nitro group, and a pentanamide chain attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)pentanamide typically involves the nitration of 2-methoxyaniline followed by acylation with pentanoyl chloride. The reaction conditions often include the use of a nitrating agent such as nitric acid and a catalyst like sulfuric acid for the nitration step. The acylation step may require a base such as pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)pentanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: N-(2-amino-5-methoxyphenyl)pentanamide.
Substitution: Various substituted phenylpentanamides depending on the nucleophile used.
Hydrolysis: 2-methoxy-5-nitrobenzoic acid and pentylamine.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)pentanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
N-(2-methoxy-5-nitrophenyl)pentanamide can be compared with other similar compounds, such as:
N-(2-methoxy-5-nitrophenyl)acetamide: Similar structure but with a shorter acyl chain.
N-(2-methoxy-5-nitrophenyl)butanamide: Similar structure but with a different acyl chain length.
N-(2-methoxy-5-nitrophenyl)carbamothioyl]pentanamide: Contains a carbamothioyl group instead of an amide group.
These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-3-4-5-12(15)13-10-8-9(14(16)17)6-7-11(10)18-2/h6-8H,3-5H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXIWJNSZXYJKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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